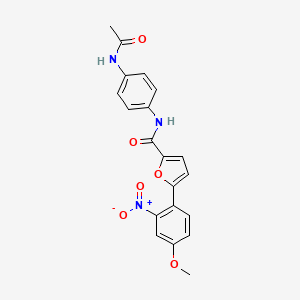

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-12(24)21-13-3-5-14(6-4-13)22-20(25)19-10-9-18(29-19)16-8-7-15(28-2)11-17(16)23(26)27/h3-11H,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVOCRXWQNCJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.

Acetylation: The acetamido group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, the methoxy group can be replaced by other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, mild acidic conditions.

Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkoxy derivatives or other substituted products.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to altered cellular functions.

Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in physiological responses.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, substituent effects, physical properties, and biological activity.

Key Observations:

Synthetic Accessibility: Compound 3A (80% yield) is synthesized via a general procedure B, highlighting efficient routes for nitro-substituted furans . In contrast, 4C (58% yield) uses procedure A, suggesting substituent-dependent reactivity .

Substituent Effects: Electronic Properties: The nitro group in 3A is electron-withdrawing, enhancing electrophilicity, whereas the methoxy group in the target compound is electron-donating, which may improve solubility or alter binding interactions.

Physical Properties :

- Melting points correlate with crystallinity and intermolecular interactions. 3A (238–240°C) and 4C (251–253°C) exhibit high melting points typical of rigid, planar diarylamides . The target compound’s methoxy group may reduce melting point slightly due to increased conformational flexibility.

Key Observations:

Diuretic Activity: 3A inhibits urea transporters (IC₅₀ = 0.8 µM), a critical mechanism for novel diuretics . The target compound’s 4-methoxy-2-nitrophenyl group may enhance binding affinity by introducing hydrophobic or π-π interactions.

Antimicrobial Activity :

- The sulfonamido-methyl derivative in shows broad-spectrum activity (MIC = 4–8 µg/mL), suggesting that substituent polarity and hydrogen-bonding capacity are critical for membrane targeting. The target compound’s nitro and methoxy groups may similarly modulate antimicrobial efficacy.

SAR Insights :

- Nitro groups enhance diuretic activity (3A ), while sulfonamido groups favor antimicrobial effects . The target compound’s hybrid substituents could balance multiple activities.

Biological Activity

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The compound features a furan ring, an acetamide group, and multiple aromatic substituents, which contribute to its unique biological properties. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, indicating a complex structure that can interact with various biological targets.

Research indicates that this compound exhibits significant biological activities, particularly in anticancer research . It has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is often constitutively activated in various cancers. The inhibition of this pathway is critical for its potential as a therapeutic agent against tumor growth.

In addition to its anticancer properties, the compound's structure suggests possible anti-inflammatory and antimicrobial activities. Compounds containing furan and nitro groups are known for such properties, making this compound a candidate for further investigation in these areas.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of STAT3 pathway | |

| Anti-inflammatory | Potential modulation of inflammatory pathways | |

| Antimicrobial | Activity against various pathogens |

Comparative Studies

To understand the biological activity better, it is essential to compare this compound with structurally similar compounds. The following table illustrates some relevant comparisons:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide | Contains methoxy and nitro groups | Different substituent pattern may affect biological activity |

| 5-(4-chloro-3-nitrophenyl)furan-2-carboxamide | Chlorine substitution instead of methoxy | Potentially altered pharmacokinetics due to chlorine |

| 5-(4-fluorophenyl)furan-2-carboxamide | Fluorine substitution | Variations in lipophilicity affecting absorption |

These comparisons highlight how variations in substituents can influence the compound's biological activity and pharmacological properties, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various experimental models:

- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines by inducing apoptosis through the STAT3 inhibition mechanism. Further research is needed to evaluate its effectiveness in vivo.

- Anti-inflammatory Activity : Preliminary studies indicated that the compound might modulate inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Testing : The compound was tested against several bacterial strains and demonstrated notable antimicrobial activity, warranting further exploration into its application as an antibiotic agent.

Q & A

Advanced Research Question

- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug synthesis : Introduce phosphate or acetyl groups at the 4-methoxy position, which are cleaved in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release, confirmed by dynamic light scattering (DLS) .

How does the electronic configuration of the 4-methoxy-2-nitrophenyl moiety influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The nitro group’s electron-withdrawing nature deactivates the phenyl ring, limiting electrophilic substitution. Strategies include:

- Directed ortho-metalation : Use LDA or TMP-ZnCl to functionalize the 5-position of the furan ring .

- Palladium-catalyzed couplings : Suzuki-Miyaura reactions require electron-rich aryl boronic esters; DFT calculations (B3LYP/6-31G*) predict regioselectivity .

What analytical techniques are critical for confirming the purity and stability of this compound under long-term storage?

Basic Research Question

- HPLC-DAD : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; purity >95% is acceptable for biological studies .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis of the acetamido group .

How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s selectivity for a target enzyme over homologous isoforms?

Advanced Research Question

- Crystallographic docking : Resolve co-crystal structures with the target enzyme (e.g., PDB ID) using SHELX to identify key binding residues .

- Alanine scanning mutagenesis : Test binding affinity (SPR or ITC) against mutant enzymes to pinpoint selectivity determinants .

- Analog synthesis : Replace the 4-methoxy group with trifluoromethoxy or ethoxy to modulate steric and electronic effects .

What computational tools are recommended to predict the metabolic pathways and potential toxicity of this compound?

Advanced Research Question

- ADMET prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism and hERG inhibition risk .

- Metabolite identification : Run in silico cytochrome P450 simulations (e.g., StarDrop) to predict N-deacetylation or nitro reduction .

How should researchers design controlled experiments to assess photostability given the nitro group’s UV sensitivity?

Basic Research Question

- Photodegradation setup : Expose solid and solution phases to UVA (320–400 nm) and monitor degradation via HPLC.

- Protection strategies : Store in amber vials under nitrogen; add antioxidants like BHT (0.01% w/v) in solution .

What are the best practices for synthesizing isotopically labeled analogs (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) of this compound for tracer studies?

Advanced Research Question

- Isotope incorporation : Use -labeled furan-2-carboxylic acid in the coupling step; confirm labeling efficiency via NMR .

- Applications : Radiolabel with at the acetamido group for autoradiography in tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.